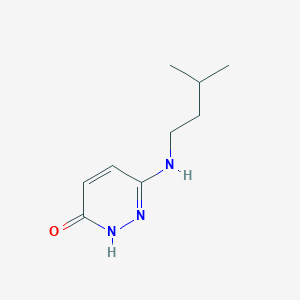
6-(Isopentylamino)pyridazin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Isopentylamino)pyridazin-3-ol is a compound belonging to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms. Pyridazine derivatives have gained significant attention due to their diverse pharmacological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Isopentylamino)pyridazin-3-ol can be achieved through various methods. One common approach involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Another method includes the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions .
Industrial Production Methods
Industrial production of pyridazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts, such as copper or Lewis acids, can enhance the efficiency of the reactions .
Análisis De Reacciones Químicas
Types of Reactions
6-(Isopentylamino)pyridazin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation and alkylation reactions often employ reagents like halogens (Cl₂, Br₂) and alkyl halides (R-X).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce dihydropyridazines .
Aplicaciones Científicas De Investigación
6-(Isopentylamino)pyridazin-3-ol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its derivatives have been studied for their antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties . Additionally, pyridazine-based compounds are used in the development of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 6-(Isopentylamino)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. For instance, some pyridazine derivatives act as inhibitors of phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological effects
Comparación Con Compuestos Similares
Similar Compounds
Pyridazinone: A derivative of pyridazine with a wide range of pharmacological activities, including anti-inflammatory and antihypertensive effects.
Pyrazine: A heterocyclic compound with applications in pharmaceuticals and agrochemicals.
Uniqueness
6-(Isopentylamino)pyridazin-3-ol stands out due to its unique isopentylamino substituent, which can enhance its pharmacological properties and provide distinct biological activities compared to other pyridazine derivatives .
Propiedades
Fórmula molecular |
C9H15N3O |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
3-(3-methylbutylamino)-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H15N3O/c1-7(2)5-6-10-8-3-4-9(13)12-11-8/h3-4,7H,5-6H2,1-2H3,(H,10,11)(H,12,13) |
Clave InChI |
MAFSXANQWXJQIA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCNC1=NNC(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


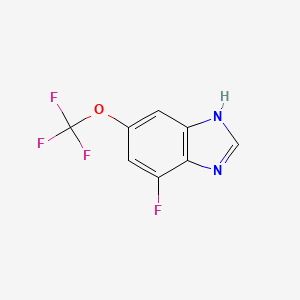



![benzyl (2S)-6-[(3aR,8aS)-2,2-dimethyl-7-oxo-4,6,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]azepin-5-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13431297.png)
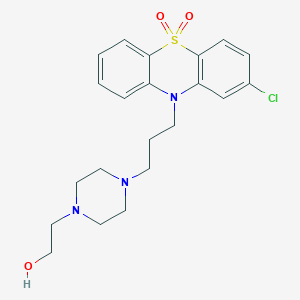
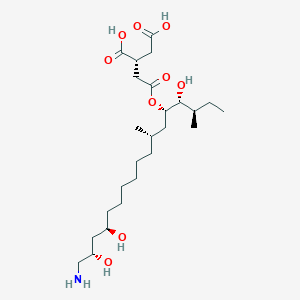
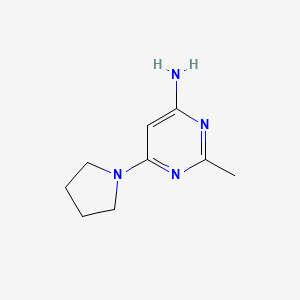
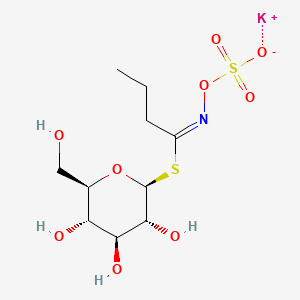
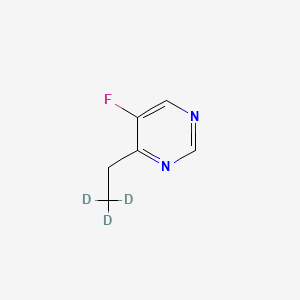
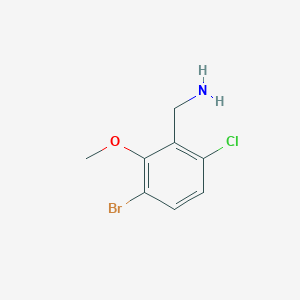

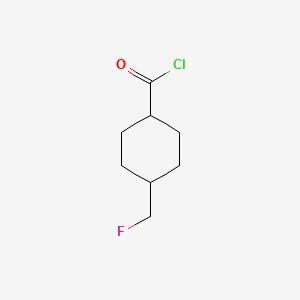
![1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid](/img/structure/B13431377.png)
